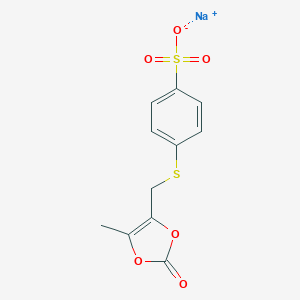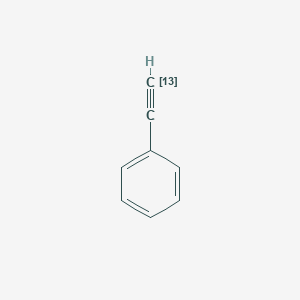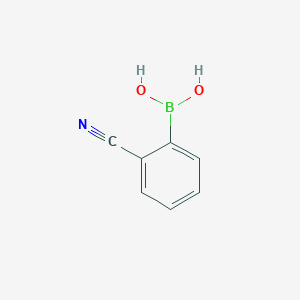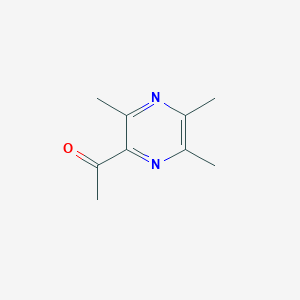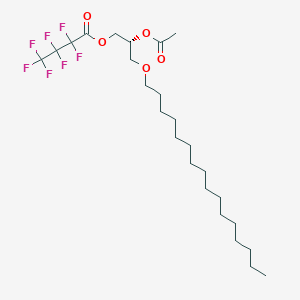
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is a chemical compound that has been used in scientific research for various applications. This compound has been synthesized using different methods and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is not fully understood. However, it is believed that this compound enhances the permeability of cell membranes, allowing drugs to enter cells more easily. It has also been shown to inhibit the activity of certain enzymes, which can lead to the accumulation of drugs inside cells.
Biochemische Und Physiologische Effekte
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate has been shown to have various biochemical and physiological effects. It has been shown to enhance the solubility of drugs, increase their stability, and improve their pharmacokinetic properties. It has also been shown to have low toxicity and is well-tolerated in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate in lab experiments is its ability to enhance the efficacy of drugs. It can also improve the solubility and stability of drugs, making them easier to work with in vitro. However, one of the limitations of using this compound is its cost, which can be prohibitive for some research labs.
Zukünftige Richtungen
There are several future directions for (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate. One direction is to explore its potential as a carrier for different types of drugs, including gene therapies and RNA-based therapies. Another direction is to investigate its potential for use in targeted drug delivery, where drugs are delivered to specific cells or tissues in the body. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in different fields of research.
Conclusion:
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is a promising compound that has shown potential in various fields of scientific research. Its ability to enhance the efficacy of drugs and improve their solubility and stability makes it a valuable tool for drug delivery research. Further research is needed to fully understand its mechanism of action and explore its potential for use in different applications.
Synthesemethoden
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate can be synthesized using different methods. One of the most common methods is the esterification of (2R)-2-(hydroxy)-3-(hexadecyloxy)propyl heptafluorobutanoate with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate has been used in various scientific research applications. One of the most common applications is in the field of drug delivery. This compound has been used as a carrier for different drugs, including anticancer drugs, antibiotics, and antiviral drugs. It has been shown to enhance the bioavailability and efficacy of these drugs.
Eigenschaften
CAS-Nummer |
119206-62-1 |
|---|---|
Produktname |
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate |
Molekularformel |
C25H41F7O5 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C25H41F7O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-35-18-21(37-20(2)33)19-36-22(34)23(26,27)24(28,29)25(30,31)32/h21H,3-19H2,1-2H3/t21-/m1/s1 |
InChI-Schlüssel |
JFMAWTVFERLZEZ-OAQYLSRUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
Synonyme |
1-O-hexadecyl-2-O-acetyl-sn-glycero-3-heptafluorobutyrate HAGHB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



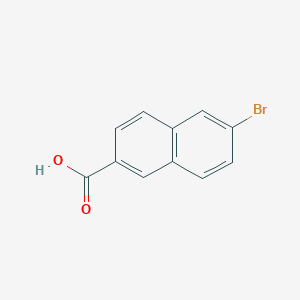
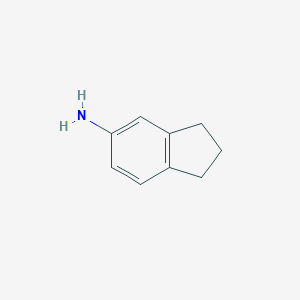
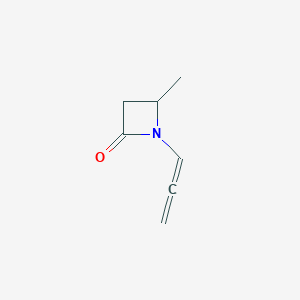
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
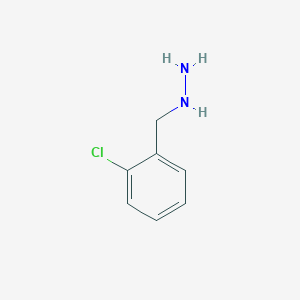
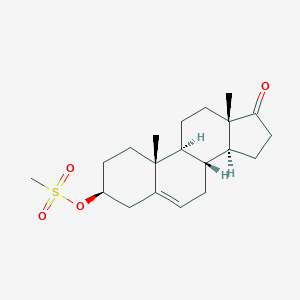
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
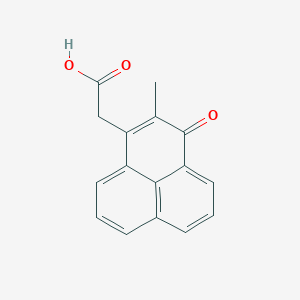
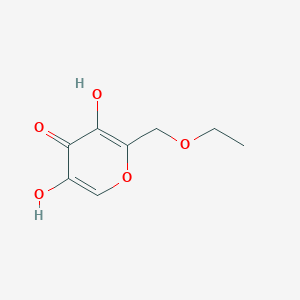
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
